1-Bromo-4-iodobenzene

Sequential cross-coupling Sonogashira coupling Suzuki coupling

1-Bromo-4-iodobenzene is the definitive bifunctional building block for stepwise synthesis. Its para-Br/I pattern enables sequential Sonogashira coupling (96-98% yield at I site) followed by Suzuki coupling (at Br site) — impossible with symmetrical dihalides. Essential for unsymmetrical OLED emitters, natural product total synthesis (ent-conduramine A), and 18F-radiotracer precursors. Choose precision, not compromise. Order batch-tested ≥98% material now.

Molecular Formula C6H4BrI
Molecular Weight 282.9 g/mol
CAS No. 589-87-7
Cat. No. B050087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-iodobenzene
CAS589-87-7
Synonyms1-Bromo-4-iodobenzene;  4-Bromo-1-iodobenzene;  4-Bromoiodobenzene;  4-Bromophenyl iodide;  4-Iodo-1-bromobenzene;  4-Iodobromobenzene;  4-Iodophenyl Bromide;  NSC 8033;  p-Bromoiodobenzene;  p-Bromophenyl iodide;  p-Iodobromobenzene
Molecular FormulaC6H4BrI
Molecular Weight282.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1Br)I
InChIInChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H
InChIKeyUCCUXODGPMAHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.12e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-iodobenzene CAS 589-87-7 Procurement Guide: Selectivity & Purity for Sequential Cross-Couplings


1-Bromo-4-iodobenzene (CAS 589-87-7) is a para-substituted mixed aryl halide, BrC6H4I, serving as a critical bifunctional building block in organic synthesis [1]. This crystalline solid, typically supplied at 98% purity with a melting point of 89-93°C, features two distinct carbon-halogen bonds (C-Br and C-I) with well-defined differential reactivity, enabling precise, sequential bond formations in metal-catalyzed transformations .

Why 1-Bromo-4-iodobenzene Cannot Be Substituted by Symmetrical Dihalobenzenes in Sequential Synthesis


Substituting 1-Bromo-4-iodobenzene with a symmetrical analog like 1,4-dibromobenzene or 1,4-diiodobenzene introduces significant synthetic limitations. These compounds offer only a single type of reactive halogen handle, which prevents the orthogonal, stepwise functionalization required to build complex, unsymmetrical molecular architectures . The presence of both bromine and iodine in 1-bromo-4-iodobenzene provides a unique reactivity gradient, where the weaker, more labile carbon-iodine bond can be selectively targeted in a first transformation, preserving the carbon-bromine bond for a subsequent, different coupling event [1]. This sequential coupling capability is a cornerstone of modern pharmaceutical and materials synthesis, and using a generic dihalo substitute would preclude this precise level of synthetic control, forcing a less efficient or impossible synthetic route.

Quantitative Evidence for 1-Bromo-4-iodobenzene Differentiation from In-Class Analogs


Demonstrated Selectivity and High Yield in Sequential Sonogashira-Suzuki Coupling

1-Bromo-4-iodobenzene exhibits high-yielding, chemoselective Sonogashira coupling at the iodine position under mild, room-temperature conditions, leaving the bromine substituent completely intact for a subsequent Suzuki coupling. In a published study, this selective functionalization was achieved with yields of 96-98% for the first Sonogashira step, a level of orthogonality and efficiency not possible with symmetrical dihalobenzenes like 1,4-dibromobenzene or 1,4-diiodobenzene [1].

Sequential cross-coupling Sonogashira coupling Suzuki coupling Selective functionalization

Quantified Reactivity Gradient Derived from Bond Dissociation Energies (BDE)

The selective reactivity of 1-Bromo-4-iodobenzene is underpinned by the significant difference in bond dissociation energy (BDE) between its C-I and C-Br bonds. The C-I bond is substantially weaker, making it more susceptible to oxidative addition with transition metals like palladium(0) [1]. This inherent energy difference, with BDE(C-I) ≈ 65 kcal/mol and BDE(C-Br) ≈ 97 kcal/mol [2], is the fundamental reason for its observed chemoselectivity, distinguishing it from compounds like 1-bromo-4-chlorobenzene or 1-bromo-4-fluorobenzene, where the halogen reactivity gradient is either smaller or reversed.

Bond Dissociation Energy Oxidative Addition Reactivity Palladium Catalysis

Crystallinity and Vapor Pressure as a Quality and Handling Benchmark

1-Bromo-4-iodobenzene is a crystalline solid at room temperature with a melting point of 89-93°C, a property that facilitates purification and handling . Its vapor pressure as a function of temperature has been precisely characterized and is comparable to that of isomorphous crystalline analogs like 1-bromo-4-chlorobenzene and 1-chloro-4-iodobenzene [1]. This established physical profile provides a benchmark for assessing material purity and consistency, which is critical for ensuring reproducible yields in sensitive catalytic processes, and offers a tangible advantage over less-characterized or difficult-to-handle analogs.

Physicochemical properties Vapor pressure Crystallinity Quality Control

High-Value Applications Where 1-Bromo-4-iodobenzene Differentiation is Required


Sequential Synthesis of Unsymmetrical Biaryls and Polyaryls for OLED Materials

The unique orthogonal reactivity of 1-Bromo-4-iodobenzene is essential for constructing unsymmetrical building blocks used in advanced OLED materials. The ability to perform a Sonogashira coupling at the iodine site (with 96-98% yield [1]) followed by a Suzuki coupling at the bromine site enables the precise, stepwise assembly of complex, asymmetric π-conjugated molecules. This level of synthetic control is unattainable with symmetrical dihalobenzenes and is critical for tuning the electronic properties of host materials, electron-transport layers, and ligands for phosphorescent emitters in high-performance OLED displays.

Building Block for Radiopharmaceutical Precursors

The bromine atom in 1-Bromo-4-iodobenzene provides a robust handle for introducing a fluorine-18 (18F) isotope via halogen exchange or other radiochemical transformations, yielding 1-bromo-4-[18F]fluorobenzene derivatives [1]. This application is enabled by the inherent stability of the C-Br bond under the conditions required for the initial iodination or radiolabeling step. The presence of the iodine atom in the starting material allows for an initial functionalization or purification handle before the critical radiolabeling event, offering a more controlled and higher-yielding route to complex radiotracers compared to starting from a simpler mono-halogenated or symmetrical di-halogenated precursor.

Key Intermediate in the Total Synthesis of Complex Alkaloids

1-Bromo-4-iodobenzene has been employed as a strategic starting reagent in the total syntheses of ent-conduramine A and ent-7-deoxypancratistatin [1]. The differential reactivity of its C-I and C-Br bonds allows chemists to install two distinct molecular fragments in a controlled, sequential manner, a feat that is fundamental to convergent synthetic planning. This specific halogen pattern enables a synthetic route that is more convergent and higher-yielding than one that might attempt to use a less-differentiated or symmetric starting material, directly impacting the efficiency of synthesizing these structurally complex, bioactive natural products.

Monomer Precursor for Precision Conductive Polymers and Molecular Wires

The high-yielding, room-temperature Sonogashira coupling at the iodine position (96-98% yield [1]) makes 1-Bromo-4-iodobenzene an ideal monomer for synthesizing well-defined oligo(phenylene ethynylene) (OPE) molecular wires and related conductive polymers. The intact bromine atom post-coupling serves as a reactive end-group for further chain extension or surface attachment. This stepwise growth mechanism enabled by the compound's inherent selectivity is far superior to using 1,4-diiodobenzene, which would lead to uncontrolled, symmetrical chain growth and material heterogeneity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-iodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.